molecular formula C25H29N3O3S B11471800 3-(2,3-Dimethoxyphenyl)-1-{4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]piperazino}-1-propanone

3-(2,3-Dimethoxyphenyl)-1-{4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]piperazino}-1-propanone

Cat. No.: B11471800
M. Wt: 451.6 g/mol
InChI Key: XZXOPLGEFWREOB-UHFFFAOYSA-N
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Description

3-(2,3-Dimethoxyphenyl)-1-{4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]piperazino}-1-propanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dimethoxyphenyl group, a thiazolyl-piperazino moiety, and a propanone backbone, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dimethoxyphenyl)-1-{4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]piperazino}-1-propanone typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.

    Piperazine Derivative Formation: The piperazine derivative can be prepared by reacting piperazine with 4-methylbenzyl chloride in the presence of a base such as sodium hydroxide.

    Coupling Reactions: The final step involves coupling the thiazole-piperazine derivative with 2,3-dimethoxybenzaldehyde through a condensation reaction, followed by reduction to form the propanone structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl group in the propanone moiety, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nitration can be achieved using a mixture of concentrated nitric and sulfuric acids, while halogenation can be done using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of the thiazole and piperazine moieties, which are known to interact with biological targets.

Medicine

The compound’s structure suggests potential pharmacological activities, such as antimicrobial or anticancer properties. Research could focus on its efficacy and mechanism of action in various disease models.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 3-(2,3-Dimethoxyphenyl)-1-{4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]piperazino}-1-propanone exerts its effects would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membrane integrity. The thiazole ring could interact with metal ions in enzymes, while the piperazine moiety might bind to receptors or transport proteins, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dimethoxyphenyl)-3-[(4-methylphenyl)sulfanyl]-1-(2-thienyl)-1-propanone: Similar in structure but with a thienyl and sulfanyl group instead of the thiazole and piperazine moieties.

    1-(2,4-Dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propanone: Features a dihydroxyphenyl group, which could alter its chemical reactivity and biological activity.

Uniqueness

The uniqueness of 3-(2,3-Dimethoxyphenyl)-1-{4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]piperazino}-1-propanone lies in its combination of functional groups, which provides a versatile platform for chemical modifications and potential biological activities. The presence of both thiazole and piperazine rings is particularly noteworthy, as these structures are often found in bioactive molecules.

This detailed overview should provide a comprehensive understanding of the compound, its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C25H29N3O3S

Molecular Weight

451.6 g/mol

IUPAC Name

3-(2,3-dimethoxyphenyl)-1-[4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]piperazin-1-yl]propan-1-one

InChI

InChI=1S/C25H29N3O3S/c1-18-7-9-19(10-8-18)21-17-32-25(26-21)28-15-13-27(14-16-28)23(29)12-11-20-5-4-6-22(30-2)24(20)31-3/h4-10,17H,11-16H2,1-3H3

InChI Key

XZXOPLGEFWREOB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)N3CCN(CC3)C(=O)CCC4=C(C(=CC=C4)OC)OC

Origin of Product

United States

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